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Compound of Interest

Compound Name: Fosinopril

Cat. No.: B1673572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophysiological effects of

Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor, on various ion channels. The

information is compiled from published research and is intended to guide further investigation

into the cardiac electrophysiological properties of this drug.

Introduction
Fosinopril is widely used in the management of hypertension and heart failure. Its primary

mechanism of action is the inhibition of ACE, which decreases the production of angiotensin II

and subsequently reduces aldosterone secretion.[1][2] Beyond its systemic effects on the

renin-angiotensin-aldosterone system, studies have indicated that Fosinopril and its active

metabolite, fosinoprilat, can directly modulate the activity of cardiac ion channels.

Understanding these effects is crucial for a comprehensive assessment of its cardiovascular

actions and potential anti-arrhythmic or pro-arrhythmic properties.

Data Presentation: Quantitative Effects of Fosinopril
on Ion Channels
The following tables summarize the key quantitative findings from electrophysiological studies

on the effects of Fosinopril and its active metabolite, fosinoprilat, on cardiac ion channels.
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Table 1: Effect of Fosinopril on Ion Current Density in Rat Ventricular Myocytes

Ion Current
Experimental
Group

Current Density
(pA/pF)

Reference

L-type Ca²⁺ Current

(ICaL)
Non-Fosinopril (SHR) -7.87 ± 0.13 [3]

Fosinopril (SHR) -7.17 ± 0.13 [3]

Transient Outward K⁺

Current (Ito)
Non-Fosinopril (SHR) 12.66 ± 0.25 [3]

Fosinopril (SHR) 14.46 ± 0.28 [3]

SHR: Spontaneously Hypertensive Rats

Table 2: Dose-Dependent Effect of Fosinopril on Transient Outward K⁺ Current (Ito) in

Hypertensive Rat Ventricular Myocytes

Fosinopril
Concentration
(μmol/L)

Ito Peak Current
Density (pA/pF) in
10-week-old SHR

Ito Peak Current
Density (pA/pF) in
24-week-old SHR

Reference

0 (Control) 14.17 ± 0.31 11.62 ± 0.08 [4]

1
Not significantly

different from control
12.70 ± 0.07 [4]

10 14.92 ± 0.14 13.74 ± 0.10 [4]

100 15.27 ± 0.13 14.53 ± 0.13 [4]

Table 3: Effect of Fosinoprilat on Action Potential Duration and Ion Currents in Guinea Pig

Ventricular Myocytes
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Parameter Control
0.1 µM
Fosinoprilat

1.0 µM
Fosinoprilat

Reference

APD50 (ms) 440 ± 50 485 ± 48 632 ± 58 [5]

APD90 (ms) 510 ± 63 540 ± 45 702 ± 62 [5]

L-type Ca²⁺

Current (ICaL)
-

Enhanced (Kd =

0.2 µM)
Enhanced [5]

Delayed Rectifier

K⁺ Current (IK)

1.7 ± 0.2 nA

(outward current)
1.41 ± 0.11 nA 0.54 ± 0.14 nA [5]

0.39 ± 0.03 nA

(tail current)
0.27 ± 0.03 nA 0.13 ± 0.02 nA [5]

APD50/APD90: Action Potential Duration at 50%/90% repolarization

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.

These protocols are based on the descriptions provided in the referenced literature and general

electrophysiological standards.

Preparation of Ventricular Myocytes from
Spontaneously Hypertensive Rats (SHR)
This protocol is based on the methodology likely employed in the study by Huang et al. (2014).

[3]

Materials:

Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats

(control).

Langendorff perfusion system.

Collagenase type II.
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Protease type XIV.

Krebs-Henseleit (KH) solution.

Tyrode's solution.

Procedure:

Administer Fosinopril (e.g., 10 mg/kg/day) or saline to SHRs for a specified period (e.g., 8

weeks).

Heparinize and anesthetize the rats.

Excise the hearts and mount them on a Langendorff apparatus.

Perfuse the hearts with Ca²⁺-free Tyrode's solution to wash out the blood.

Switch to a solution containing collagenase and protease to digest the cardiac tissue.

After digestion, mince the ventricular tissue and mechanically disperse the myocytes in a

solution with a gradually increasing calcium concentration.

Store the isolated myocytes in a high-K⁺ storage solution at 4°C until use.

Whole-Cell Patch-Clamp Recording
This is a generalized protocol for whole-cell patch-clamp recordings, with specific parameters

adapted from the cited studies on Fosinopril.[3][4][5]

Equipment:

Inverted microscope.

Patch-clamp amplifier and data acquisition system.

Micromanipulator.

Borosilicate glass capillaries and microelectrode puller.
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Solutions:

External Solution (for ICaL): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8

CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

Pipette Solution (for ICaL): (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES

(pH 7.2 with CsOH).

External Solution (for Ito): Similar to Tyrode's, but may contain a Ca²⁺ channel blocker (e.g.,

CdCl₂) to isolate K⁺ currents.

Pipette Solution (for Ito): (in mM): 130 K-aspartate, 10 KCl, 5 Mg-ATP, 10 EGTA, 10 HEPES

(pH 7.2 with KOH).

Procedure:

Place a coverslip with adherent myocytes in the recording chamber on the microscope

stage.

Perfuse the chamber with the appropriate external solution.

Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the pipette solution.

Approach a myocyte with the micropipette and form a high-resistance seal (GΩ seal) on the

cell membrane.

Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-

cell configuration.

Allow the cell to dialyze with the pipette solution for several minutes before recording.

Record ion currents using specific voltage-clamp protocols (see below).

Voltage-Clamp Protocols
L-type Ca²⁺ Current (ICaL):
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Hold the membrane potential at -40 mV to inactivate Na⁺ channels.

Apply depolarizing steps from -30 mV to +60 mV in 10 mV increments for 300 ms.

Measure the peak inward current at each voltage step.

Transient Outward K⁺ Current (Ito):

Hold the membrane potential at -80 mV.

Apply a prepulse to -40 mV for 500 ms to inactivate Na⁺ and Ca²⁺ channels.

Apply depolarizing test pulses from -30 mV to +60 mV in 10 mV increments for 400 ms.

Measure the peak outward current.

Action Potential Recording:

Use the current-clamp mode of the amplifier.

Inject a small hyperpolarizing current to set the resting membrane potential.

Elicit action potentials by injecting brief suprathreshold depolarizing current pulses.

Measure parameters such as APD₅₀ and APD₉₀.

Signaling Pathways and Experimental Workflows

Animal Model Preparation Cellular Preparation

Electrophysiological Recording

Spontaneously Hypertensive Rats Fosinopril or Saline
(8 weeks) Heart Excision Langendorff Perfusion Enzymatic Digestion

(Collagenase/Protease) Isolated Ventricular Myocytes Whole-Cell Patch-Clamp Voltage-Clamp Protocols
(ICaL, Ito)

Current-Clamp Protocols
(Action Potentials)

Data Acquisition & Analysis
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Click to download full resolution via product page

Caption: Experimental workflow for studying Fosinopril's effects on ion channels.
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Caption: Signaling pathway of Fosinopril's effects on cardiac electrophysiology.

Conclusion
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The available data indicate that Fosinopril, primarily through its active metabolite fosinoprilat,

exerts direct effects on cardiac ion channels, independent of its systemic ACE inhibitory action.

These effects include modulation of L-type Ca²⁺ currents and various K⁺ currents, leading to

changes in the cardiac action potential. These findings provide a basis for further research into

the potential anti-arrhythmic or other cardiac electrophysiological effects of Fosinopril. The

provided protocols and data serve as a resource for designing and interpreting future studies in

this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pdf.hres.ca [pdf.hres.ca]

2. go.drugbank.com [go.drugbank.com]

3. Fosinopril improves the electrophysiological characteristics of left ventricular hypertrophic
myocardium in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Effect of fosinopril on the transient outward potassium current of hypertrophied left
ventricular myocardium in the spontaneously hypertensive rat - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. Fosinoprilate prolongs the action potential: reduction of iK and enhancement of the L-type
calcium current in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Electrophysiological
Effects of Fosinopril on Ion Channels]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673572#electrophysiological-studies-of-fosinopril-
effects-on-ion-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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